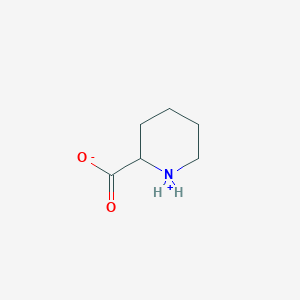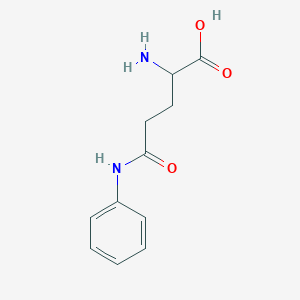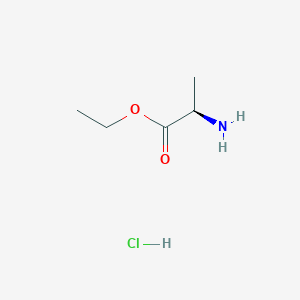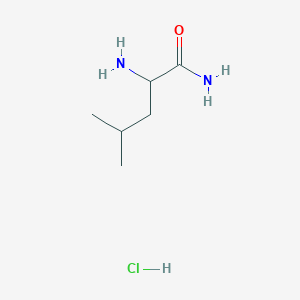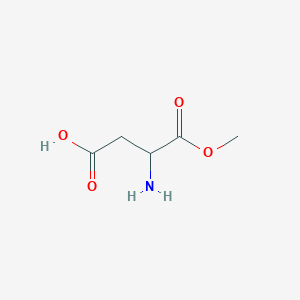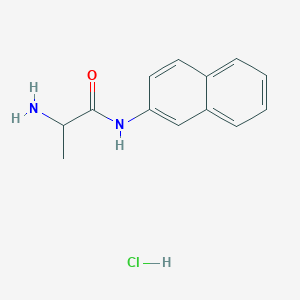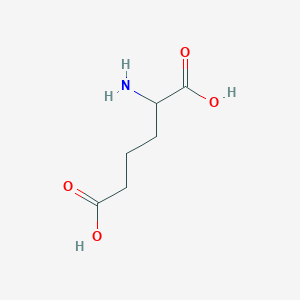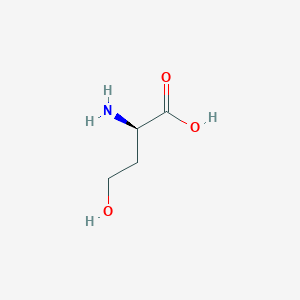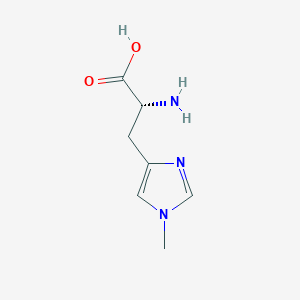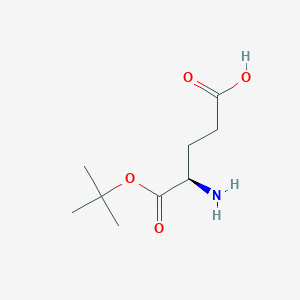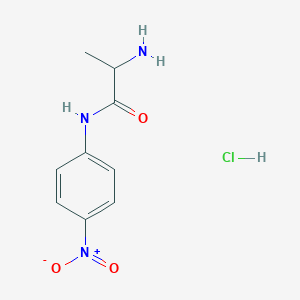
H-D-Ala-pna hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Ala-pna hcl, also known as D-Alanine 4-nitroanilide hydrochloride, is a compound with the molecular weight of 245.67 . It is a chromogenic substrate for bacterial D-aminopeptidases .
Molecular Structure Analysis
The molecular formula of H-D-Ala-pna hcl is C9H11N3O3.HCl . The InChI code is 1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H .Chemical Reactions Analysis
H-D-Ala-pna hcl is a substrate for bacterial D-aminopeptidases . These enzymes cleave the compound, leading to the release of 4-nitroaniline .Physical And Chemical Properties Analysis
H-D-Ala-pna hcl has a molecular weight of 245.67 . It is stored at room temperature .Applications De Recherche Scientifique
1. Sensing and Detection Applications
A study by Dey et al. (2019) described the use of a hydrazide-based probe for selective sensing of metal ions and nitro explosives. This probe, while not directly H-D-Ala-pna hcl, illustrates the broader potential of related compounds in sensing applications.
2. Biological Activity and Binding
Research by Demange et al. (2001) explored the binding of peptides to human cyclophilin hCyp-18. They found that short peptides and para-nitroaniline (pNA) derivatives showed selective binding, suggesting a role for such compounds in studying protein interactions.
3. Structural Analysis in Peptide Nucleic Acids
The work by Cuesta-Seijo et al. (2012) on the crystal structure of a peptide nucleic acid (PNA) oligomer highlighted the importance of specific amino acids in stabilizing the structure of PNA, which is crucial in genetic research and diagnostics.
4. Use in Understanding Enzyme Specificity
Research by Av et al. (1987) utilized p-nitroanilides of amino acids and peptides to study the specificity of certain enzymes in the brain. This study underscores the role of these compounds in understanding enzymatic functions and interactions.
5. Application in Sensor Technology
Edwards et al. (2013) reported on the use of peptide-conjugated cellulose nanocrystals in developing sensors for human neutrophil elastase, highlighting how peptide-related technologies can contribute to medical diagnostics and monitoring Edwards et al., 2013.
6. Photodetection in Cancer Research
Lange et al. (1999) discussed the use of 5-aminolaevulinic acid in fluorescence photodetection in the human bladder, demonstrating the utility of amino acid derivatives in cancer diagnostics Lange et al., 1999.
7. Interaction with Metal Ions
Koleva et al. (2007) explored the interaction of a dipeptide with Au(III), showing the potential of peptides in studying metal interactions and possibly in applications like drug delivery and nanotechnology Koleva et al., 2007.
Mécanisme D'action
Target of Action
H-D-Ala-pna hcl is primarily targeted towards bacterial D-aminopeptidases . These enzymes play a crucial role in bacterial cell walls, responsible for the cleavage of L-alanine from various peptides .
Mode of Action
The compound interacts with its targets by serving as a chromogenic substrate for bacterial D-aminopeptidases . This interaction results in the cleavage of L-alanine from various peptides, a process that is significant to gram-negative microbes .
Result of Action
The primary result of H-D-Ala-pna hcl’s action is the cleavage of L-alanine from various peptides . This process is facilitated by the compound’s interaction with bacterial D-aminopeptidases . The cleavage process changes the structure of the peptides, which could potentially influence various cellular processes.
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLSXNWLNHQR-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala-pna hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

